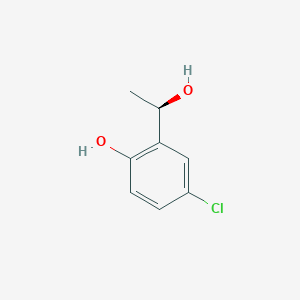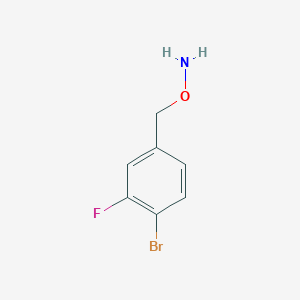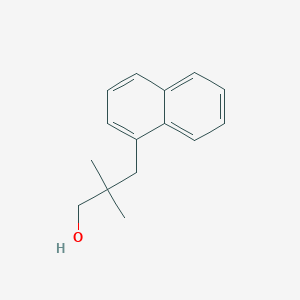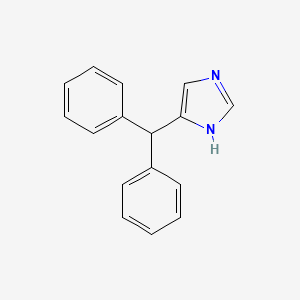
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is an organic compound with a complex structure that includes a brominated benzoyl group, an amide linkage, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The brominated benzoyl compound is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Addition of Phenyl Group: The final step involves the addition of a phenyl group to the propionic acid backbone, which can be achieved through a Friedel-Crafts acylation reaction using a phenylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), alkoxide (RO-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid: Similar structure with a chlorine atom instead of bromine.
(S)-2-(2-Fluoro-benzoylamino)-3-phenyl-propionic acid: Similar structure with a fluorine atom instead of bromine.
(S)-2-(2-Iodo-benzoylamino)-3-phenyl-propionic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can influence the compound’s electronic structure, steric effects, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H14BrNO3 |
|---|---|
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
(2S)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clé InChI |
IFEXXHHSXLMJQK-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2Br |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


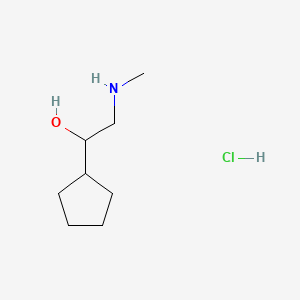



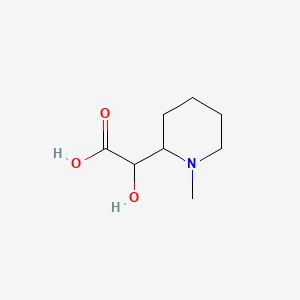
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)

